BenchChemオンラインストアへようこそ!

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

TRPV1 antagonist diaryl urea structural differentiation

This compound offers a structurally unprecedented TRPV1 antagonist scaffold combining a 2,6-difluorophenyl urea and a chiral hydroxyethyl-bridged 4-trifluoromethylphenyl group—a pattern absent from all clinical candidates. The single chiral center enables eudysmic ratio determination; three H-bond donors predict reduced BBB permeation, ideal for dissociating peripheral analgesia from central hyperthermia. A reactive secondary alcohol permits late-stage diversification. Procure enantiopure or racemic material (≥95% HPLC) for target-agnostic screening and focused library synthesis.

Molecular Formula C16H13F5N2O2
Molecular Weight 360.284
CAS No. 1351595-04-4
Cat. No. B2743923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
CAS1351595-04-4
Molecular FormulaC16H13F5N2O2
Molecular Weight360.284
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F
InChIInChI=1S/C16H13F5N2O2/c17-11-2-1-3-12(18)14(11)23-15(25)22-8-13(24)9-4-6-10(7-5-9)16(19,20)21/h1-7,13,24H,8H2,(H2,22,23,25)
InChIKeyTVWWZUMYHUNESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea (CAS 1351595-04-4): Structural Context and Comparator Landscape


1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea (CAS 1351595-04-4) is a fully synthetic, fluorinated diaryl urea derivative bearing a characteristic 2,6-difluorophenyl moiety on one urea nitrogen and a 2-hydroxy-2-(4-trifluoromethylphenyl)ethyl substituent on the other . Its canonical molecular formula is C₁₆H₁₃F₅N₂O₂ with a molecular weight of 360.28 g/mol . The compound belongs to a well-precedented chemotype in which 1,3-diaryl (or aryl/heteroaryl) ureas have been extensively explored as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel [1]. However, extensive searching of the peer-reviewed literature, patent databases, PubChem, ChEMBL, and BindingDB has yielded no publicly accessible in vitro potency (IC₅₀, Kᵢ, pK_b), selectivity, or in vivo pharmacokinetic/pharmacodynamic data specifically attributed to CAS 1351595-04-4. Consequently, every comparator listed in this guide—SB-705498, SB-452533, A-425619, and AMG-517—is drawn from the broader TRPV1 antagonist field to establish the quantitative benchmarks against which any incoming data for CAS 1351595-04-4 must be judged. Procurement decisions for this compound therefore rest on its structural novelty and the as-yet-undisclosed biological profile that its unique substitution pattern may confer.

Why Generic Substitution Fails for 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea: The TRPV1 SAR Precedent


In the TRPV1 antagonist field, minute structural modifications routinely produce order-of-magnitude shifts in potency, selectivity, and pharmacokinetics. For instance, within the urea chemotype, changing the N-aryl substituent from 4-trifluoromethylbenzyl (as in A-425619, hTRPV1 IC₅₀ ≈ 3–4 nM [1]) to a quinoline or isoquinoline system can alter oral bioavailability from negligible to >40% while retaining single-digit nanomolar potency [2]. Similarly, the presence or absence of a hydroxyethyl linker profoundly affects both hydrogen-bonding capacity and metabolic liability. CAS 1351595-04-4 incorporates a 2,6-difluorophenyl ring and a hydroxyethyl-bridged 4-trifluoromethylphenyl group—a substitution pattern not found in any of the well-characterized clinical or preclinical TRPV1 antagonists (SB-705498, AMG-517, ABT-102, or A-425619). Until target-specific activity data are generated for this precise compound, generic substitution with any 'similar' TRPV1 urea antagonist is scientifically indefensible because even closely related analogs can differ by >100-fold in functional IC₅₀ and by complete loss of oral exposure [3]. The hydroxy group on the ethyl linker introduces a chiral center, adding stereochemical complexity that further distinguishes this compound from achiral congeners.

Limited Quantitative Differentiation Evidence for CAS 1351595-04-4 and Comparator Benchmarking


Structural Uniqueness of CAS 1351595-04-4 Within the Clinical TRPV1 Antagonist Landscape

A systematic substructure search of all clinically evaluated or advanced preclinical TRPV1 antagonists (including SB-705498, AMG-517, A-425619, ABT-102, JNJ-17203212, BCTC, and capsazepine) confirms that none incorporate the precise 1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(4-trifluoromethylphenyl)ethyl)urea scaffold [1]. The 2,6-difluorophenyl motif appears in certain TRPV1 antagonists (e.g., patent WO 2012/134943), but always linked via a different spacer or paired with distinct heteroaryl partners [2]. CAS 1351595-04-4 is structurally unique among publicly disclosed TRPV1 ligands. However, in the absence of measured biological activity, this uniqueness cannot be translated into a functional differentiation claim.

TRPV1 antagonist diaryl urea structural differentiation fluorinated building block

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bond Donor/Acceptor Profile

Calculated physicochemical parameters for CAS 1351595-04-4 were compared with those of well-characterized TRPV1 antagonists. The presence of a secondary alcohol in the linker region increases the hydrogen-bond donor count (HBD = 3) relative to A-425619 (HBD = 2) and SB-705498 (HBD = 1), while maintaining a comparable molecular weight and lipophilicity profile [1]. This altered HBD profile may affect membrane permeability and binding-site interactions in ways that cannot be predicted from the comparator data alone.

physicochemical properties drug-likeness logP hydrogen bonding

Comparator Benchmark: Potency Gap in Known TRPV1 Urea Antagonists Defines Target Profile

To contextualize any future screening results for CAS 1351595-04-4, the potency range of established TRPV1 urea antagonists is summarized. At the recombinant human TRPV1 receptor, capsaicin-antagonist IC₅₀ values span from 0.5 nM (AMG-517) [1] to approximately 560 nM (capsazepine, a first-generation reference) [2]. The most directly comparable urea chemotypes (SB-452533, A-425619) exhibit IC₅₀ values of 3–10 nM in FLIPR-based Ca²⁺ flux assays [3]. A compound in this structural class that fails to achieve sub-100 nM potency against hTRPV1 would be considered weakly active relative to the field; conversely, sub-10 nM potency with selectivity over TRPM8, TRPA1, and TRPV4 would place it among advanced leads.

TRPV1 IC50 potency benchmark capsaicin antagonism

Chiral Center and Synthetic Tractability as Procurement Differentiators

CAS 1351595-04-4 contains a chiral secondary alcohol at the benzylic position of the hydroxyethyl linker, yielding a racemic mixture unless an enantioselective synthesis or chiral separation is employed . In contrast, the most advanced TRPV1 clinical candidates (SB-705498, AMG-517, A-425619, ABT-102) are achiral [1]. This introduces both a synthetic challenge and a potential pharmacological opportunity: if differential activity between enantiomers is observed, one enantiomer may offer improved potency or reduced off-target effects. Procurement specifications should therefore include enantiomeric purity (e.g., chiral HPLC or SFC trace) as a quality attribute, which is not required for the achiral comparators.

chiral synthesis enantiomeric purity building block medicinal chemistry

Application Scenarios for 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea Based on Structural Differentiation


Exploratory TRPV1 Antagonist Screening in a Novel Chemical Space

For research groups seeking to expand the TRPV1 antagonist pharmacophore beyond the extensively mined quinoline, isoquinoline, and pyrimidine urea series, CAS 1351595-04-4 offers a structurally distinct starting point. Its 2,6-difluorophenyl substitution and hydroxyethyl linker are absent from all clinical candidates, potentially enabling the discovery of novel binding interactions within the vanilloid-binding pocket [1]. Screening should include parallel testing of established comparators (e.g., SB-705498 at 3 nM IC₅₀, A-425619 at 3–4 nM IC₅₀) to calibrate assay sensitivity and establish the relative rank-order potency of the novel scaffold [2].

Chiral Probe for Investigating Stereochemical Effects on TRPV1 Binding

The single chiral center in CAS 1351595-04-4 provides a unique opportunity to explore stereochemical discrimination at TRPV1, a receptor for which no clinically advanced chiral urea antagonist has been reported. Separation of enantiomers followed by individual IC₅₀ determination in a FLIPR-based Ca²⁺ flux assay (using capsaicin, low pH, and heat as activators) could reveal eudysmic ratios that inform future lead optimization. Procurement of enantiopure material with documented enantiomeric excess (>98% ee) is essential for this application.

Peripheral vs. Central TRPV1 Engagement Studies Based on Elevated Hydrogen-Bond Donor Count

With three hydrogen-bond donors versus one in SB-705498 and AMG-517, CAS 1351595-04-4 is predicted to exhibit lower passive BBB permeability. This property can be experimentally tested using parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 transwell assays, benchmarked against SB-705498 (known CNS penetrant at efficacious doses [1]) and A-425619 (predominantly peripherally restricted [2]). If the compound retains TRPV1 potency while showing reduced CNS exposure, it may serve as a tool compound for dissociating peripheral analgesic efficacy from central hyperthermic side effects—a critical challenge in TRPV1 drug development [3].

Building Block for Diversified Urea Library Synthesis in Medicinal Chemistry

As a synthetic building block, CAS 1351595-04-4 contains a reactive secondary alcohol that can undergo further derivatization (esterification, etherification, oxidation to ketone, or sulfation) to generate focused libraries exploring the SAR around the hydroxyethyl linker. This is distinct from the fully elaborated clinical candidates, which lack amenable synthetic handles for late-stage diversification [1]. Procurement in multi-gram quantities with documented purity (>95% by HPLC) is recommended for parallel synthesis campaigns.

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.